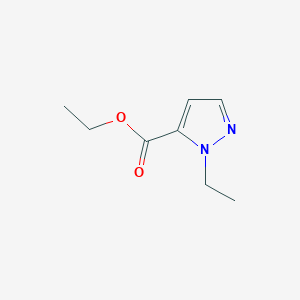![molecular formula C6H4N2O2S B3070994 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid CAS No. 1007386-66-4](/img/structure/B3070994.png)
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
Übersicht
Beschreibung
4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]thiazoles can be achieved from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position are directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .Molecular Structure Analysis
The 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid molecule contains a total of 16 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 1 double bond, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 Thiazole .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.18 . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Derivatives
- Melo et al. (1999) utilized N-Acyl-2-phenylthiazolidine-4-carboxylic acids to synthesize new chiral 1H-pyrrolo[1,2-c]thiazole derivatives, which were generated as single enantiomers. The structural determination of these derivatives was achieved through X-ray crystallography (Melo et al., 1999).
Development of 4H-Thieno[3,2-b]pyrrole-5-Carboxamides
- Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. They employed derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid for reactions with various compounds to produce respective amides (Torosyan et al., 2018).
Creation of Pyrrolo[2,1-b]thiazoles
- Tverdokhlebov et al. (2003) prepared derivatives of 5-Aroyl-2-(dimethylamino)methylidene-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acid, including esters and carbonitriles, demonstrating a novel approach to pyrrolo[2,1-b]thiazoles (Tverdokhlebov et al., 2003).
Cycloadditions to Pyrrolo[1,2-c]thiazoles
- Sutcliffe et al. (2000) explored the cycloaddition reactions involving pyrrolo[1,2-c]thiazole, revealing its behavior as a thiocarbonyl ylide with different types of dipolarophiles. This research contributes to understanding the chemical behavior of pyrrolo[1,2-c]thiazoles in reactions (Sutcliffe et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a wide range of potential targets.
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with their targets in a manner characterized by lower binding free energy , indicating a strong and favorable interaction.
Biochemical Pathways
Given the broad range of activities associated with similar compounds , it is likely that multiple pathways are affected.
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant effects.
Biochemische Analyse
Biochemical Properties
4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . By binding to the active site of xanthine oxidase, this compound effectively reduces the production of uric acid, which is beneficial in conditions like gout. Additionally, it interacts with other biomolecules, such as certain kinases, modulating their signaling pathways and affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response of cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as xanthine oxidase, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the enzymatic activity and subsequent downstream effects. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression that influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged modulation of cellular pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic
Eigenschaften
IUPAC Name |
4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(8-4)11-2-7-3/h1-2,8H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFOPBTWMRPREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)




![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)
![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)
![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)



![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)
